molecular formula C10H7FN2O B2555582 6-(2-fluorophenyl)pyridazin-3(2H)-one CAS No. 66549-62-0

6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2555582
CAS RN: 66549-62-0
M. Wt: 190.177
InChI Key: AVFCWMCIFJSTAV-UHFFFAOYSA-N
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Description

“6-(2-fluorophenyl)pyridazin-3(2H)-one” is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine and its derivatives, including pyridazinone, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine and contains nitrogen atoms at positions 1 and 2 in a six-membered ring, along with a keto functionality . The specific molecular structure of “6-(2-fluorophenyl)pyridazin-3(2H)-one” was not found in the available literature.

Scientific Research Applications

Crystal Structure and Chemical Studies

6-(2-Fluorophenyl)pyridazin-3(2H)-one derivatives have been extensively studied for their crystal structures and chemical properties. For example, a study on the crystal structure and density functional theory (DFT) and molecular electrostatic potential (MEP) analysis of a similar pyridazin-3(2H)-one derivative has provided insights into its crystallization and molecular interactions (Daoui et al., 2019).

Precursors for Heterocyclic Systems

These compounds are valuable precursors for various heterocyclic systems. A study highlighted the use of a fluorophenyl pyridazinyl ketone as a versatile precursor for previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles (Heinisch et al., 1994).

Anticancer and Antioxidant Agents

Some derivatives of 6-(2-fluorophenyl)pyridazin-3(2H)-one have been synthesized and evaluated for their potential as anticancer, antiangiogenic, and antioxidant agents. A study on new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives demonstrated their inhibitory effects on human cancer cell lines and their antioxidant activities (Kamble et al., 2015).

Role in Treatment of Cognitive Disorders

Derivatives of pyridazin-3(2H)-one, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified as potential treatments for attentional and cognitive disorders due to their high affinity for histamine H3 receptors (Hudkins et al., 2011).

Synthesis Studies

Efforts towards the synthesis of various 6-(2-fluorophenyl)pyridazin-3(2H)-one derivatives have been documented, providing insights into the methodologies and challenges involved in the synthesis of these compounds. For example, a study explored the single pot synthesis of certain derivatives, highlighting the chemical processes and outcomes (Asif et al., 2011).

properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFCWMCIFJSTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorophenyl)pyridazin-3(2H)-one

CAS RN

66549-62-0
Record name 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 8 pubs.acs.org

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